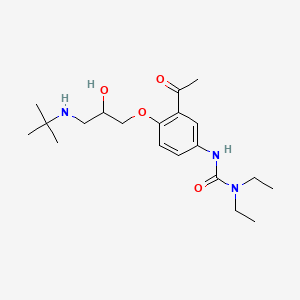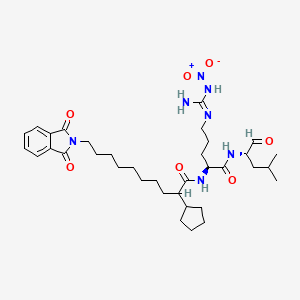
Carlinoside
Overview
Description
Mechanism of Action
Target of Action
Carlinoside, a flavone glycoside, primarily targets the Nrf2 gene . The Nrf2 gene plays a crucial role in the regulation of the antioxidant response of cells, thereby protecting them from oxidative stress .
Mode of Action
This compound interacts with its primary target, the Nrf2 gene, by upregulating its expression . This upregulation leads to an increase in nuclear translocation and stimulates the activity of the UGT1A1 promoter . UGT1A1 is an enzyme involved in the biological elimination of bilirubin, a heme catabolite .
Biochemical Pathways
This compound affects the biochemical pathway involving the glucuronidation of bilirubin . By stimulating the activity of the UGT1A1 enzyme, this compound promotes the conversion of toxic bilirubin into a form that can be easily eliminated from the body . This process reduces hepatic bilirubin accumulation, thereby mitigating the risk of bilirubin-induced neurological damage .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of hepatic bilirubin accumulation . By stimulating bilirubin-UGT activity through Nrf2 gene expression, this compound helps to decrease bilirubin levels in the liver . This action has potential therapeutic implications for conditions such as hyperbilirubinemia and hepatitis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, variations in soil quality and nutrient management can impact the availability and concentration of this compound in plants . Additionally, climatic factors like solar radiation, temperature, and humidity can also influence the concentration and quality of this compound . Therefore, both agricultural practices and environmental conditions play a significant role in the production and effectiveness of this compound.
Biochemical Analysis
Biochemical Properties
Carlinoside has been found in the leaf extract of Cajanus cajan . It plays a significant role in biochemical reactions, particularly in the treatment of jaundice
Cellular Effects
This compound has been reported to reduce hepatic bilirubin accumulation by stimulating bilirubin-UGT activity through Nrf2 gene expression . This suggests that this compound can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that this compound has effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carlinoside can be synthesized through enzymatic glycosylation processes. One common method involves the use of C-glycosyltransferases, which transfer sugar moieties to the flavonoid luteolin. The reaction typically occurs under mild conditions, with the presence of UDP-glucose and UDP-arabinose as sugar donors .
Industrial Production Methods: Industrial production of this compound is often achieved through biotechnological approaches. Utilizing microbial cell factories, such as recombinant Escherichia coli, allows for the efficient production of this compound. Fed-batch fermentation and precursor supplementation can maximize the yield of this compound in these systems .
Chemical Reactions Analysis
Types of Reactions: Carlinoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, which may exhibit altered bioactivities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific glycosidase enzymes are used for hydrolysis reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of luteolin.
Hydrolysis Products: Luteolin, glucose, and arabinose.
Scientific Research Applications
Chemistry: Used as a model compound for studying glycosylation reactions and the stability of flavonoid glycosides.
Medicine: Exhibits hepatoprotective effects by stimulating bilirubin-UGT activity through Nrf2 gene expression. .
Comparison with Similar Compounds
Carlinoside is unique among flavonoid glycosides due to its specific glycosylation pattern. Similar compounds include:
Schaftoside: Apigenin 6-C-glucosyl-8-C-arabinoside, which shares similar bioactivities but differs in the aglycone structure.
Isoschaftoside: An isomer of schaftoside with similar biological activities.
Orientin: Luteolin 8-C-glucoside, which has different glycosylation sites compared to this compound.
This compound stands out due to its dual glycosylation at positions 6 and 8, which contributes to its unique bioactivities and potential therapeutic applications .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O15/c27-5-13-18(33)21(36)23(38)26(41-13)15-19(34)14-10(30)4-12(7-1-2-8(28)9(29)3-7)40-24(14)16(20(15)35)25-22(37)17(32)11(31)6-39-25/h1-4,11,13,17-18,21-23,25-29,31-38H,5-6H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGYTZHKGMCEGE-VYUBKLCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC(=C(C=C5)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC(=C(C=C5)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208666 | |
| Record name | 4H-1-Benzopyran-4-one, 8-alpha-L-arbinopyranosyl-2-(3,4-dihydroxyphenyl)-6-beta-D-gucopyranosyl-5,7-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59952-97-5 | |
| Record name | Carlinoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59952-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carlinoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059952975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 8-alpha-L-arbinopyranosyl-2-(3,4-dihydroxyphenyl)-6-beta-D-gucopyranosyl-5,7-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A: Carlinoside is a flavone C-glycoside primarily found in plants like Bryophyllum pinnatum, Catananche caerulea, Cajanus cajan, and Eranthis longistipitata. [, , , ] It is characterized as luteolin-6-C-glucoside-8-C-arabinoside. []
A: The molecular formula of this compound is C27H30O15. Its molecular weight is 594.5 g/mol. []
A: Research suggests this compound might possess antioxidant, anticholinesterase, and hepatoprotective properties. [, , ] A study indicated its potential in reducing bilirubin accumulation in the liver by stimulating bilirubin-UGT activity through Nrf2 gene expression. []
A: Molecular docking studies reveal that this compound interacts with key amino acid residues of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) through hydrogen bonds, suggesting its potential as a cholinesterase inhibitor. []
A: While research is preliminary, this compound's potent anticholinesterase and antioxidant activity suggests potential for further investigation as a treatment for oxidative damage and cholinergic dysfunction associated with Alzheimer's disease. []
A: In Cajanus cajan (pigeon pea), this compound content was significantly increased under vermicompost treatment. This finding is noteworthy as this compound is known to influence bilirubin levels, suggesting a potential role in plant health and response to specific soil conditions. [, ]
A: While not extensively studied for antiviral activity, this compound was among the top candidates identified in a virtual screening study targeting the main protease (Mpro) of SARS-CoV-2, suggesting a possible avenue for further research. []
A: Various techniques, including UPLC-PDA-MS2, LC-HRMS, and UHPLC-PDA-MS have been employed to identify and characterize this compound in plant extracts. [, , , ]
A: While specific SAR studies on this compound are limited, research on related flavone C-glycosides suggests that the position and type of sugar moieties significantly impact their biological activities. [] Further research is needed to elucidate the SAR of this compound specifically.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![sodium(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-acetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1668367.png)








![[(15S,16S,18R)-16-methoxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-16-yl]methyl 3-[[(2S)-2,6-diaminohexanoyl]amino]propanoate;dihydrochloride](/img/structure/B1668383.png)


